1-Chloro-7-methyl-3,4-dihydronaphthalene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-7-methyl-3,4-dihydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-8-2-3-9-4-5-10(7-14)12(13)11(9)6-8/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUBODSYXQLTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC(=C2Cl)C=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-7-methyl-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to form the aldehyde group. In this reaction, a chloroformylating agent such as phosphorus oxychloride (POCl3) is reacted with a suitable precursor, such as 7-methyl-3,4-dihydronaphthalene, in the presence of a base like dimethylformamide (DMF). The reaction typically proceeds under mild conditions and yields the desired aldehyde compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:
Oxidation proceeds via radical intermediates in acidic media, with electron-withdrawing chloro and methyl groups stabilizing transition states.
Reduction Reactions
The aldehyde moiety is reduced to primary alcohols or fully saturated derivatives:
Steric effects from the methyl group marginally slow reaction kinetics compared to non-methylated analogs.
Nucleophilic Substitution
The chloro substituent participates in SNAr reactions with nitrogen- and sulfur-based nucleophiles:
Kinetic studies show pseudo-first-order dependence on nucleophile concentration, with activation energies ~45 kJ/mol .
Condensation Reactions
The aldehyde forms hydrazones and imines, enabling heterocycle synthesis:
Table 1: Condensation with Nitrogen Nucleophiles
The microwave-assisted cyclization (Table 1) proceeds via Buchwald-Hartwig coupling, forming a fused quinoline system .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable C–C bond formation:
DFT calculations confirm that electron-rich palladium intermediates facilitate oxidative addition at the chloro position .
Comparative Reactivity
The methyl group at C7 influences regioselectivity and steric outcomes:
Scientific Research Applications
1-Chloro-7-methyl-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific biological pathways.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-7-methyl-3,4-dihydronaphthalene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The chloro and methyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-chloro-7-methyl-3,4-dihydronaphthalene-2-carbaldehyde becomes evident when compared to analogs. Below is a detailed analysis:
Substituent Variations and Physicochemical Properties
- The methoxy group in the 7-methoxy derivative increases polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration . The trichlorophenyl substitution in the 4-position introduces steric bulk, likely affecting binding affinity to biological targets like the androgen receptor .
Structural and Crystallographic Differences
- Crystal Packing: The 7-methyl derivative crystallizes in monoclinic systems (e.g., P21/a) with unit cell parameters a = 8.431 Å, b = 15.653 Å, c = 12.771 Å, and β = 97.52° . The trichlorophenyl analog adopts a similar monoclinic system (P21/c) but with distinct parameters (a = 5.209 Å, b = 25.128 Å, c = 12.774 Å, β = 96.14°), reflecting substituent-induced lattice distortions .
Hydrogen Bonding :
Biological Activity
1-Chloro-7-methyl-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 222.67 g/mol. Its structure features a chloro group, a methyl group, and an aldehyde functional group attached to a dihydronaphthalene ring, contributing to its unique chemical reactivity and potential biological effects .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, which may result in the inhibition or activation of enzymatic functions. The presence of the chloro and methyl groups can influence the compound's binding affinity and specificity for its targets .
Anticancer Activity
Research has indicated that derivatives of compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on benzohydrazide derivatives demonstrated their efficacy against human prostate cancer cell lines (LNCaP and PC-3). Among these derivatives, certain compounds showed higher cytotoxicity compared to standard drugs .
Table 1: Cytotoxicity of Benzohydrazide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6g | LNCaP | 2.0 |
| 6j | PC-3 | 1.5 |
| Standard | LNCaP | 5.0 |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Similar compounds have been evaluated for their antibacterial and antifungal activities. For example, heteroaryl thiazole derivatives demonstrated effective inhibition against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.23 | E. coli |
| Compound B | 0.06 | T. viride |
| Compound C | 0.11 | A. niger |
Case Studies
- Prostate Cancer Study : A study focused on the synthesis of benzohydrazide derivatives revealed that certain compounds exhibited potent inhibitory effects on prostate cancer cell lines. The integration of the dihydronaphthalene structure was key to enhancing anticancer activity .
- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial properties of related compounds against various pathogens, demonstrating that modifications in the molecular structure could significantly enhance activity against resistant strains .
Q & A
Q. What established synthetic routes are available for 1-Chloro-7-methyl-3,4-dihydronaphthalene-2-carbaldehyde, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of a substituted naphthalene derivative using POCl₃ and DMF. Key optimization parameters include:
- Temperature control (0–5°C during reagent mixing to prevent side reactions).
- Solvent selection (e.g., dichloromethane or chloroform for improved solubility).
- Stoichiometric ratios of POCl₃ to substrate (1.2–1.5 equivalents) to ensure complete formylation . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry (e.g., aldehyde proton at δ 9.8–10.2 ppm).
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using MoKα radiation, Oxford Diffraction Xcalibur diffractometer) provides bond lengths, dihedral angles, and hydrogen-bonding networks. Refinement with SHELXL ensures accuracy (R-factor < 0.05) .
- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) validate functional groups.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks.
- Waste Management : Halogenated byproducts require segregation and disposal via licensed hazardous waste facilities .
- Spill Response : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate.
Advanced Research Questions
Q. How can discrepancies between experimental crystallographic data and computational models (e.g., DFT) be resolved?
- Refinement Strategies : Use SHELXL to iteratively adjust thermal parameters and occupancy factors. Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C-H∙∙∙O) .
- Data Triangulation : Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
The crystal lattice is stabilized by C-H∙∙∙O hydrogen bonds (2.4–2.6 Å) between the aldehyde oxygen and adjacent methyl/naphthalene protons. Non-classical interactions (e.g., π-π stacking of aromatic rings at 3.5–4.0 Å distances) further enhance packing efficiency. Mercury 4.0 software can visualize these interactions .
Q. How does the substitution pattern influence its potential as a liquid crystal material?
The non-planar dihydronaphthalene core (dihedral angle ~10–15°) disrupts extended conjugation, reducing mesogenicity. However, introducing electron-withdrawing groups (e.g., -Cl) at position 1 enhances dipole moments, potentially improving alignment in electric fields. Comparative studies with planar analogs (e.g., fully aromatic naphthalene derivatives) are recommended .
Q. Which analytical techniques are most effective for assessing purity, and how can contaminants be addressed?
- GC-MS : Detects volatile impurities (e.g., unreacted starting materials) using a DB-5 column (30 m × 0.25 mm, 0.25 µm film).
- HPLC : C18 reverse-phase column (acetonitrile/water gradient) resolves polar byproducts (e.g., over-oxidized aldehydes).
- Elemental Analysis : Verify C, H, Cl content within ±0.3% of theoretical values. Contaminants often arise from incomplete purification—re-crystallization from ethanol/water (1:3) is advised .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
